The synthesis of ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclohexanone derivatives with ethyl acetoacetate in the presence of a base, followed by subsequent reactions to introduce the allyl group.
The molecular structure of ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate can be described using its InChI and InChIKey:
InChI=1S/C12H18O3/c1-4-15-11(14)12(9(2)3)8-6-5-7-10(12)13/h2,4-8H2,1,3H3MXNQIVPSKJEXDV-UHFFFAOYSA-NThe structure features a cyclohexane ring with a ketone and an ester functional group, contributing to its reactivity and potential applications in organic synthesis .
Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate is involved in various chemical reactions due to its functional groups:
These reactions are typically facilitated by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence.
The mechanism of action for ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate primarily revolves around its reactivity as a nucleophile or electrophile due to its functional groups.
Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate exhibits several notable physical and chemical properties:
The compound's stability under standard laboratory conditions makes it suitable for various synthetic applications .
Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate has several scientific uses:
This compound's versatility in reactions makes it a valuable building block for chemists in both academic and industrial settings .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: